![molecular formula C8H8N2 B1621335 3-Methylimidazo[1,5-a]pyridine CAS No. 6558-63-0](/img/structure/B1621335.png)
3-Methylimidazo[1,5-a]pyridine
Overview
Description
3-Methylimidazo[1,5-a]pyridine is a chemical compound with the empirical formula C8H8N2 . It is recognized as a significant structural component of a large number of agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes strategies such as cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis
The molecular structure of 3-Methylimidazo[1,5-a]pyridine is represented by the InChI code1S/C8H8N2/c1-7-9-6-8-4-2-3-5-10(7)8/h2-6H,1H3
. Chemical Reactions Analysis
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .Scientific Research Applications
Optoelectronic Devices
Imidazo[1,5-a]pyridine derivatives, including 3-Methylimidazo[1,5-a]pyridine, show promise in the development of optoelectronic devices due to their luminescent properties. These compounds can be utilized in creating components such as light-emitting diodes (LEDs), photodetectors, and solar cells .
Sensors
The unique structural characteristics of 3-Methylimidazo[1,5-a]pyridine make it suitable for use in sensor technology. Researchers are exploring its application in chemical sensors that can detect various substances or environmental changes .
Anti-Cancer Drugs
There is ongoing research into the use of 3-Methylimidazo[1,5-a]pyridine derivatives as potential anti-cancer agents. Their ability to interact with biological targets makes them candidates for drug development in oncology .
Confocal Microscopy and Imaging
These compounds’ luminescent properties also make them useful as emitters in confocal microscopy and imaging techniques. They can help in enhancing image contrast and resolution in biological samples .
Agrochemicals
3-Methylimidazo[1,5-a]pyridine is a significant structural component in a variety of agrochemicals. Its incorporation into pesticides and herbicides is being researched to improve their efficacy and reduce environmental impact .
Pharmaceutical Applications
Beyond anti-cancer drugs, this compound’s versatility extends to broader pharmaceutical applications. It’s being studied for its potential use in various therapeutic drugs due to its ‘drug-like’ properties .
Future Directions
Imidazo[1,5-a]pyridine nuclei and derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .
Mechanism of Action
3-Methylimidazo[1,5-a]pyridine: (3-MeIP) is a heterocyclic compound that has been studied for its pharmacological properties. One of its primary targets is glutamine synthetase (MtGS) , an enzyme involved in nitrogen metabolism. By inhibiting MtGS, 3-MeIP disrupts the synthesis of glutamine, an essential amino acid, leading to downstream effects on cellular processes .
Mode of Action:
The interaction between 3-MeIP and MtGS occurs through binding at the active site of the enzyme. This binding inhibits the catalytic activity of MtGS, preventing the conversion of glutamate to glutamine. As a result, cellular glutamine levels decrease, affecting various metabolic pathways and cellular functions .
Biochemical Pathways:
The inhibition of MtGS by 3-MeIP impacts several biochemical pathways:
- Cell Proliferation : Glutamine is essential for rapidly dividing cells, such as cancer cells. Inhibition of MtGS may hinder cancer cell growth .
Pharmacokinetics:
Result of Action:
The molecular and cellular effects of 3-MeIP’s action include altered nitrogen metabolism, disrupted glutamine-dependent processes, and potential inhibition of cancer cell growth. These effects depend on the specific context and cell type .
Action Environment:
Environmental factors, such as pH, temperature, and co-administered drugs, can influence 3-MeIP’s efficacy and stability. Understanding these factors is crucial for optimizing its therapeutic use .
properties
IUPAC Name |
3-methylimidazo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-9-6-8-4-2-3-5-10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYQVTCKDHMPEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388016 | |
Record name | 3-methylimidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylimidazo[1,5-a]pyridine | |
CAS RN |
6558-63-0 | |
Record name | 3-Methylimidazo[1,5-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6558-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methylimidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylimidazo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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